![molecular formula C8H10Cl4HgO2 B14014525 Chloro-[2-(trichloromethyl)-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-4-yl]mercury CAS No. 51015-07-7](/img/structure/B14014525.png)
Chloro-[2-(trichloromethyl)-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-4-yl]mercury
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mercury, chloro[hexahydro-2-(trichloromethyl)-1,3-benzodioxol-4-yl]-: is an organomercury compound with the chemical formula C10H10Cl4HgO2. This compound is known for its unique structure, which includes a mercury atom bonded to a benzodioxole ring system. Organomercury compounds are characterized by the presence of at least one carbon-mercury bond, and they have significant applications in various fields due to their unique chemical properties .
准备方法
The synthesis of mercury, chloro[hexahydro-2-(trichloromethyl)-1,3-benzodioxol-4-yl]- typically involves the reaction of hexahydro-2-(trichloromethyl)-1,3-benzodioxole with mercuric chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specialized equipment to handle the toxic and reactive nature of mercury compounds .
化学反应分析
Mercury, chloro[hexahydro-2-(trichloromethyl)-1,3-benzodioxol-4-yl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and other oxidation products.
Reduction: Reduction reactions can convert the mercury(II) center to mercury(I) or elemental mercury.
Substitution: The chloro group can be substituted with other ligands, such as alkyl or aryl groups, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
Mercury, chloro[hexahydro-2-(trichloromethyl)-1,3-benzodioxol-4-yl]- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its effects on biological systems, particularly its interactions with proteins and enzymes.
Medicine: Investigated for potential therapeutic applications, although its toxicity limits its use.
Industry: Utilized in the production of other organomercury compounds and in certain industrial processes.
作用机制
The mechanism of action of mercury, chloro[hexahydro-2-(trichloromethyl)-1,3-benzodioxol-4-yl]- involves its interaction with biological molecules, particularly thiol-containing proteins and enzymes. The mercury atom can form strong bonds with sulfur atoms in cysteine residues, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction is a key factor in the compound’s toxicity .
相似化合物的比较
Mercury, chloro[hexahydro-2-(trichloromethyl)-1,3-benzodioxol-4-yl]- can be compared with other organomercury compounds such as:
- Methylmercury (CH3Hg+)
- Ethylmercury (C2H5Hg+)
- Dimethylmercury ((CH3)2Hg)
- Diethylmercury ((C2H5)2Hg)
These compounds share the presence of a mercury-carbon bond but differ in their specific structures and reactivities. Mercury, chloro[hexahydro-2-(trichloromethyl)-1,3-benzodioxol-4-yl]- is unique due to its benzodioxole ring system, which imparts distinct chemical properties and reactivity patterns .
属性
CAS 编号 |
51015-07-7 |
|---|---|
分子式 |
C8H10Cl4HgO2 |
分子量 |
480.6 g/mol |
IUPAC 名称 |
chloro-[2-(trichloromethyl)-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-4-yl]mercury |
InChI |
InChI=1S/C8H10Cl3O2.ClH.Hg/c9-8(10,11)7-12-5-3-1-2-4-6(5)13-7;;/h3,5-7H,1-2,4H2;1H;/q;;+1/p-1 |
InChI 键 |
VQCTULQNQCVFHF-UHFFFAOYSA-M |
规范 SMILES |
C1CC2C(C(C1)[Hg]Cl)OC(O2)C(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


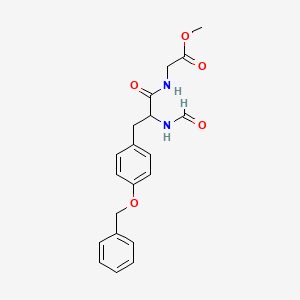
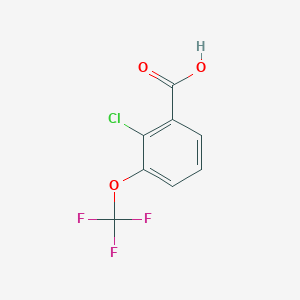
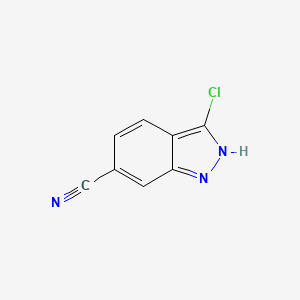
![N,N-bis(2-chloroethyl)-4-[(2-fluorophenyl)iminomethyl]-3-methylaniline](/img/structure/B14014464.png)
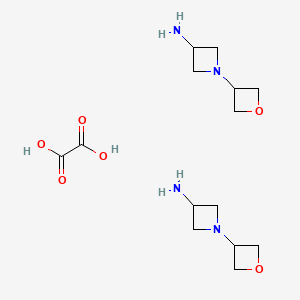
![4-[4-(4-Carbamimidoylphenoxy)phenoxy]benzenecarboximidamide](/img/structure/B14014475.png)
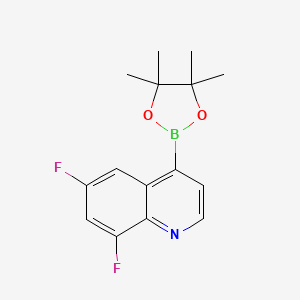


![2,5-Difluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14014506.png)
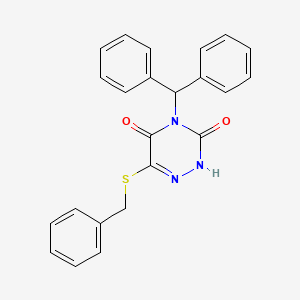
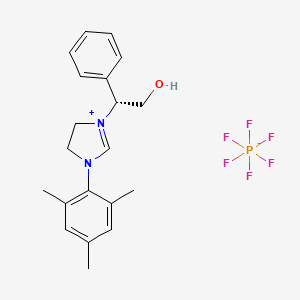

![2-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-methyl-N-phenylacetamide;ethanesulfonic acid](/img/structure/B14014538.png)
